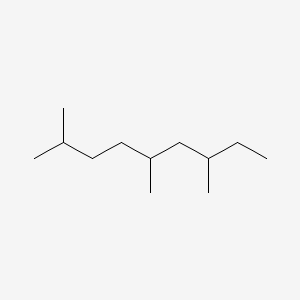

2,5,7-Trimethylnonane

Description

Significance of Branched Hydrocarbons in Chemical and Environmental Sciences

In the field of chemical sciences, branched hydrocarbons are of paramount importance, particularly in the context of fuel technology. Their molecular structure allows for a higher octane rating in gasoline, leading to more efficient combustion and reduced engine knocking. The degree of branching influences key properties such as boiling point and viscosity. Generally, increased branching leads to a lower boiling point compared to the corresponding linear alkane. libretexts.orgwou.edulumenlearning.comfiveable.melibretexts.org

From an environmental perspective, branched alkanes are significant as biomarkers in geochemical studies. Their presence and distribution in sediments and petroleum deposits can provide valuable insights into the origin and thermal history of organic matter. Furthermore, the environmental fate of branched alkanes, including their biodegradation pathways, is a critical area of research for understanding and mitigating hydrocarbon pollution.

Research Context and Importance of Specific Branched Alkane Investigations

The study of specific branched alkanes, such as 2,5,7-trimethylnonane, is driven by the need for a deeper understanding of structure-property relationships within this class of compounds. Detailed investigations into individual isomers contribute to the broader knowledge of how molecular geometry affects physical characteristics and chemical reactivity. This, in turn, aids in the development of more accurate predictive models for the behavior of complex hydrocarbon mixtures in various applications, from fuel formulation to environmental modeling. Research into specific C12 branched alkanes, for example, is relevant to the composition of secondary organic aerosols. nih.gov

Structure

3D Structure

Properties

CAS No. |

62184-14-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5,7-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

KMBPYTMBXFKXON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CCC(C)C |

Origin of Product |

United States |

Iii. Theoretical and Computational Investigations of 2,5,7 Trimethylnonane

Quantum Chemical Analysis of Molecular Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure, energy, and geometry. These calculations are fundamental to understanding the inherent stability and reactivity of isomers like 2,5,7-trimethylnonane.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the properties of alkanes. It offers a favorable balance between computational cost and accuracy. A key finding from numerous studies is that branched alkanes are thermodynamically more stable than their straight-chain isomers. nih.gov

Research has shown that this increased stability arises from a combination of electrostatic and electron correlation effects. nih.govquora.com An analysis partitioning the total DFT energy reveals that while branched alkanes exhibit less destabilizing steric energy compared to linear alkanes, this is counteracted by a quantum energy term. nih.gov Ultimately, it is the more favorable electrostatic and correlation energies in the compact, branched structure that lead to greater stability. nih.govquora.com

However, standard DFT functionals often struggle to accurately describe the weak, long-range van der Waals forces (also known as dispersion forces) that are crucial in non-polar molecules like alkanes. researchgate.netnih.gov To address this, empirical dispersion corrections are frequently added to DFT calculations (e.g., DFT-D methods). nih.gov These corrections are essential for accurately modeling the subtle energy differences between isomers and for studying phenomena like "protobranching," where branching leads to stabilization. researchgate.netnih.gov Long-range corrected (LC) DFT methods have also shown success in reproducing the reaction enthalpies of alkanes, which conventional DFT fails to do accurately. acs.org

Table 1: Illustrative DFT Energy Partitioning for Alkane Isomers This table demonstrates the conceptual findings of how DFT can be used to analyze the sources of stability in branched versus linear alkanes. The values are representative.

| Alkane Isomer | Total Energy (Hartree) | Steric Energy (Es) | Electrostatic Energy (Ee) | Quantum Energy (Eq) | Relative Stability |

| n-Octane | -315.50 | High | Less Favorable | High (Balancing) | Less Stable |

| Isooctane | -315.55 | Lower | More Favorable | Lower (Balancing) | More Stable |

Data based on the principles described in DFT studies of branched alkanes. nih.gov

For the highest accuracy, researchers turn to high-level ab initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). arxiv.orgresearchgate.net These methods are considered the "gold standard" in quantum chemistry for their precision, though they are computationally very expensive. acs.org

Due to their high computational cost, these methods are often used to generate benchmark data for smaller or representative alkane systems. arxiv.orgresearchgate.net The results are then used to validate and parameterize more computationally efficient methods like DFT and specialized force fields. researchgate.netucl.ac.uk For instance, benchmark calculations on the conformers of butane, pentane, and hexane (B92381) have been used to assess the performance of various DFT functionals. researchgate.net Such studies have found that double-hybrid DFT functionals, when combined with dispersion corrections, can achieve results close to CCSD(T) quality for alkane conformational energies. researchgate.net Applying these high-level methods to a molecule as large as this compound would require significant computational resources. acs.org

Like all open-chain alkanes, this compound can exist in numerous spatial arrangements, known as conformations, which arise from rotation around its carbon-carbon single bonds. maricopa.edu Conformational analysis involves identifying the most stable conformers and quantifying the energy differences between them. libretexts.org

The stability of a given conformation is determined by a balance of several factors:

Torsional Strain: The repulsion between electron clouds of bonds on adjacent carbon atoms. Staggered conformations are lower in energy than eclipsed conformations. maricopa.edulibretexts.org

Steric Hindrance: Repulsive interactions that occur when bulky groups (like methyl groups) are forced into close proximity. In butane, for example, the anti conformation, where the methyl groups are 180° apart, is more stable than the gauche conformation, where they are 60° apart. libretexts.orgweebly.com

Intramolecular Interactions: In some branched alkanes, attractive interactions between hydrogen atoms on different parts of the molecule (so-called hydrogen-hydrogen bonds) can play a role in stabilizing certain conformations. semanticscholar.org

Computational methods are used to map the potential energy surface as a function of dihedral angles, identifying low-energy conformers. For a complex molecule like this compound, with multiple chiral centers and numerous rotatable bonds, the conformational landscape is intricate. The presence of methyl branches significantly influences the relative energies of conformers due to steric interactions. Studies on branched alkanes show that the conformational entropy, which relates to the number of accessible conformations, increases with the number of terminal methyl groups. chemrxiv.org

Table 2: Representative Energy Costs for Interactions in Alkane Conformations

| Interaction Type | Conformation | Energy Cost (kJ/mol) |

| H ↔ H eclipse | Torsional Strain | 4.0 |

| CH₃ ↔ H eclipse | Torsional Strain | 6.0 |

| CH₃ ↔ CH₃ eclipse | Torsional/Steric Strain | 11.0 |

| CH₃ ↔ CH₃ gauche | Steric Strain | 3.8 |

Data adapted from general values for conformational analysis of alkanes. maricopa.edu

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a static picture of individual molecules, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their collective properties in systems containing many molecules.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. ua.ac.be By solving Newton's equations of motion for a system of particles, MD simulations can predict how molecules like this compound would behave in a liquid or gas phase.

In an MD simulation, the interactions between atoms are governed by a force field. The simulation generates a trajectory that describes how the positions and velocities of all atoms in the system evolve. From this trajectory, a wide range of properties can be calculated, including:

Conformational transitions: Observing how the molecule shifts between different stable conformations.

Thermodynamic properties: Such as density and heat of vaporization. xirrus.ch

Transport properties: Including viscosity and diffusion coefficients. byu.edu

For a branched alkane like this compound, MD simulations could elucidate how its shape and flexibility influence its packing in the liquid state and its interactions within a complex mixture, such as a lubricant or fuel. byu.edu

The accuracy of any MD simulation is critically dependent on the quality of the underlying force field. xirrus.ch A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For hydrocarbons, these parameters must accurately represent bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions.

Given the industrial importance of branched alkanes, significant effort has been dedicated to developing and validating accurate force fields for them. byu.eduaip.orgrsc.org These force fields are often parameterized by fitting simulation results to experimental data (e.g., liquid densities, heats of vaporization) and/or high-level quantum chemical calculations. aip.orgacs.org

Several well-known force fields have been specifically developed or refined for alkanes, including:

NERD (Nath, Escobedo, and de Pablo revised): A united-atom force field (where CH, CH₂, and CH₃ groups are treated as single particles) optimized for the phase equilibria of linear and branched alkanes. aip.org

GROMOS: A widely used force field in biomolecular simulation, which has specific parameter sets (e.g., 45A3) developed to improve the properties of condensed-phase alkanes. xirrus.ch

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): An all-atom force field that has been revised for long-chain hydrocarbons to better match experimental data and ab initio calculations. ucl.ac.uk

TLVMie: A more recent force field developed to accurately predict liquid viscosity for linear and branched alkanes. byu.edu

The validation of these force fields across a wide range of branched hydrocarbons ensures their transferability, allowing for reliable predictions for specific molecules like this compound even if it was not part of the original parameterization set. byu.edursc.org

Table 3: Common Force Fields for Hydrocarbon Simulation

| Force Field | Atom Representation | Key Strengths/Target Properties |

| NERD | United-Atom | Vapor-liquid phase equilibria |

| GROMOS (e.g., 45A3) | United-Atom | Condensed-phase properties (density, heat of vaporization) |

| OPLS-AA (and revisions) | All-Atom | Liquid properties, conformational energies |

| TLVMie | United-Atom | Liquid viscosity and density |

| CHARMM | All-Atom | Broad use, including biomolecular systems with lipids |

Information compiled from studies on force field development. ucl.ac.ukxirrus.chbyu.eduaip.org

Chemoinformatics and Predictive Modeling in Alkane Research

Chemoinformatics provides essential tools for managing and analyzing the vast amount of data generated in chemical research, particularly for compounds like this compound and its isomers. rsc.org This interdisciplinary field combines chemistry, computer science, and information technology to translate chemical structures into numerical data, which can then be used to develop predictive models for various physicochemical properties. rsc.orgmtjpamjournal.com The core principle is that the properties of a molecule are a function of its structure. rsc.org By representing molecular structures numerically, it becomes possible to establish mathematical relationships, known as Quantitative Structure-Property Relationships (QSPR), to predict the properties of uncharacterized compounds. wikipedia.org

Predictive modeling in alkane research is crucial for estimating properties when experimental data is scarce or difficult to obtain. Machine learning and statistical methods are increasingly employed to build these models, leveraging algorithms to find correlations between molecular descriptors and experimental data. nih.govresearchgate.net These models are not only faster and more scalable than traditional physical methods but also require fewer computational resources. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate the structural or physicochemical properties of compounds with a specific property of interest. wikipedia.org In the context of branched alkanes like this compound, QSPR models are invaluable for predicting a wide range of properties, including boiling point, density, viscosity, and various thermodynamic functions. nih.govacs.org The development of a robust QSPR model involves several key steps: compiling a reliable dataset of molecules with known properties, generating numerical descriptors that capture the essential features of the molecular structure, selecting the most relevant descriptors, building a mathematical model, and rigorously validating its predictive power. wikipedia.orgnih.gov

A fundamental aspect of QSPR is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For alkanes, these descriptors are often derived from their molecular graphs, where atoms are represented as vertices and bonds as edges. mtjpamjournal.com Topological indices are a prominent class of descriptors that are calculated from the molecular graph and have been shown to correlate well with many physicochemical properties of alkanes. researchgate.netacs.org

Several types of mathematical models are employed in QSPR studies, ranging from simple linear regression to more complex nonlinear methods like artificial neural networks and support vector regression. researchgate.netnih.gov The choice of model often depends on the complexity of the relationship between the molecular descriptors and the property being predicted. nih.gov

Research Findings in QSPR for Alkanes:

Numerous studies have demonstrated the successful application of QSPR models to predict the properties of alkanes. These studies often focus on developing new molecular descriptors or applying novel modeling techniques to improve prediction accuracy.

Topological Indices: A variety of topological indices have been developed and tested for their ability to model the physicochemical properties of alkanes. For instance, the Randić index, Balaban index, and various degree-based indices have been used to create linear and quadratic models for properties such as boiling point, molar volume, and critical temperature. researchgate.nete-tarjome.com A study on a new topological index, the Xu index, showed high correlation with several physicochemical properties of a wide range of alkanes, with correlation coefficients (r) often exceeding 0.99. acs.org

Molecular Electronegative Distance Vector (MEDV): Researchers have developed QSPR models using the Molecular Electronegative Distance Vector (MEDV) to predict 15 different physical properties and thermodynamic functions of alkanes. nih.gov For properties like boiling point and density, logarithmic models provided better results than linear ones. nih.gov

Graph of Atomic Orbitals (GAOs): The use of Graphs of Atomic Orbitals (GAOs) as a basis for molecular representation has been shown to improve QSPR models for alkane properties compared to models based on labeled hydrogen-filled graphs. researchgate.net One study achieved a high correlation coefficient (r²) of 0.9988 for predicting the boiling points of a set of 70 alkanes. researchgate.net

Projection Pursuit: This data mining technique has been used to identify a "class distance variable" that describes the branching structure of alkanes, leading to significant improvements in the accuracy of QSPR models for predicting gas chromatography retention indices. nih.gov

Artificial Neural Networks (ANN): ANNs have been trained to correlate Andrade model parameters (which describe viscosity-temperature dependence) with 36 key chemical features of hydrocarbons, including isoparaffins. acs.org This approach allows for the prediction of viscosity profiles for different isomers. acs.org

Interactive Data Table: Examples of QSPR Models for Alkane Properties

The following table summarizes different QSPR modeling approaches and their performance in predicting various properties of alkanes.

| Modeling Approach | Property Predicted | Key Findings | Reference |

| Topological Indices (e.g., Randić, ABC) | Boiling Point, Molar Volume, Critical Temperature | Linear and quadratic models show strong correlations between indices and properties. | researchgate.net |

| Xu Topological Index | Boiling Point and other physicochemical properties | Most investigated properties are well-modeled (r > 0.99). | acs.org |

| Molecular Electronegative Distance Vector (MEDV) | 15 physical properties and thermodynamic functions | Logarithmic models outperform linear models for several properties. | nih.gov |

| Graphs of Atomic Orbitals (GAOs) | Molar Heat Capacity, Boiling Point, Density, etc. | Models based on GAOs are more accurate than those based on labeled hydrogen-filled graphs. | researchgate.net |

| Peripheral Wiener Index | Boiling Point, Molar Volume, Molar Refraction, etc. | Best multiple linear regression models were presented for various physical properties of lower alkanes. | mtjpamjournal.com |

| Artificial Neural Network (ANN) | Liquid Viscosity | The model accurately predicts viscosity versus temperature profiles for different isomers. | acs.org |

| Atom-Type-Based AI Topological Indices | Standard Formation Enthalpies | Combination with the modified Xu index significantly improved the statistical quality of the model. | researchgate.net |

These examples highlight the power and versatility of QSPR as a tool for understanding and predicting the properties of branched alkanes, providing a solid theoretical framework for estimating the characteristics of specific isomers like this compound.

Iv. Advanced Analytical and Spectroscopic Characterization Techniques for 2,5,7 Trimethylnonane

High-Resolution Chromatographic Separation Methodologies

High-resolution chromatography is indispensable for separating 2,5,7-trimethylnonane from other isomers and components within a complex matrix.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the analysis of complex hydrocarbon mixtures, offering significantly enhanced separation capabilities compared to traditional one-dimensional GC. researchgate.netnih.gov This method utilizes two columns with different stationary phases, allowing for a more detailed separation of compounds. wikipedia.org In the context of analyzing samples containing this compound, such as crude oil or synthetic fuels, GC×GC can effectively separate it from a multitude of other hydrocarbons, including its isomers. wikipedia.orgacs.org

The first dimension of separation is typically based on volatility, while the second dimension separates based on polarity. nih.gov This orthogonal separation mechanism results in a structured two-dimensional chromatogram where chemically related compounds appear in the same region. dlr.de For instance, iso-alkanes, like this compound, would be grouped together, distinct from n-alkanes, cyclo-alkanes, and aromatic compounds. acs.org This organized presentation simplifies the identification of individual components in highly complex samples. researchgate.net The increased peak capacity and signal-to-noise ratio of GC×GC are particularly advantageous for resolving and identifying trace components. researchgate.net

A typical GC×GC setup for hydrocarbon analysis might involve a nonpolar first-dimension column and a semi-polar or polar second-dimension column. dlr.de A modulator, a key component of the system, traps fractions of the effluent from the first column and reinjects them onto the second, shorter column. researchgate.netwikipedia.org

Table 1: Illustrative GC×GC Parameters for Branched Alkane Analysis

| Parameter | Setting |

| First Dimension Column | Nonpolar (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm) |

| Second Dimension Column | Semi-polar (e.g., BPX50, 1-2 m x 0.1 mm x 0.1 µm) |

| Oven Temperature Program | Initial 40°C, ramp to 320°C |

| Modulation Period | 5-8 seconds |

| Detector | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS) |

This table presents typical parameters and does not represent a specific analysis of this compound.

Hyphenating GC×GC with mass spectrometry (GC×GC-MS) provides an even more powerful tool for the analysis of this compound. The mass spectrometer provides mass spectral data for each separated peak, enabling positive identification based on fragmentation patterns. acs.org Time-of-flight mass spectrometry (TOF-MS) is often preferred due to its high acquisition speed, which is necessary to capture the rapidly eluting peaks from the second-dimension column.

Another relevant hyphenated technique is gas chromatography-mass spectrometry (GC-MS) without the two-dimensional aspect. While less powerful than GCxGC for highly complex mixtures, it is still a valuable tool for identifying trimethylnonane isomers, especially when coupled with appropriate sample preparation and chromatographic conditions. restek.com Derivatization techniques, such as producing trimethylsilyl (B98337) (TMS) derivatives, can also be employed in GC-MS to enhance the volatility and improve the chromatographic behavior of certain analytes, although this is more common for compounds with functional groups. fao.org

Molecular Structure Elucidation via Advanced Spectroscopy

Once separated, or for the analysis of a pure sample, advanced spectroscopic techniques are employed to elucidate the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and the chemical environment of protons within a molecule.

¹³C NMR: The ¹³C NMR spectrum of this compound would exhibit distinct signals for each chemically non-equivalent carbon atom. The chemical shifts of these signals are influenced by the local electronic environment. uobasrah.edu.iq Generally, in branched alkanes, the chemical shifts move to a lower field (higher ppm) as the number of carbon substituents increases (tertiary CH > secondary CH₂ > primary CH₃). uobasrah.edu.iq Isotopic labeling studies, such as using ¹³C-labeled precursors, can be a powerful tool in assigning specific resonances in complex molecules. nih.gov

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical shift of a proton is dependent on its electronic environment. oregonstate.edu For alkanes, proton signals typically appear in the upfield region of the spectrum (around 0.8-1.9 ppm). oregonstate.edulibretexts.orgopenstax.org Protons on tertiary carbons are generally more deshielded and appear at a slightly higher chemical shift compared to those on primary or secondary carbons due to the inductive effect of the additional carbon atoms. stackexchange.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be used to establish connectivity between protons on adjacent carbon atoms, which is invaluable for confirming the structure of a branched alkane like this compound. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C9, C10, C11, C12 (Methyls) | ~0.8-0.9 | ~14-23 |

| C3, C4, C6, C8 (Methylenes) | ~1.2-1.4 | ~25-45 |

| C2, C5, C7 (Methines) | ~1.5-1.8 | ~30-40 |

Note: These are predicted values based on general principles for branched alkanes and may not reflect the exact experimental values for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For an alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations.

IR Spectroscopy: The IR spectrum of an alkane is characterized by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. uobabylon.edu.iqorgchemboulder.com C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 1350-1470 cm⁻¹ range. libretexts.orgquimicaorganica.org The presence of a tert-butyl group can sometimes lead to a characteristic splitting of the methyl bending band. quimicaorganica.org The region below 1300 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to a particular molecule. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy also reveals C-H and C-C vibrations. For long-chain alkanes, certain C-C stretching and CH₂/CH₃ bending modes are prominent. acs.org The intensity of C-H vibrations in Raman spectra can scale differently with chain length compared to IR spectra. acs.org While IR and Raman spectra provide similar information for small molecules, they become more complementary for larger molecules. acs.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for Alkanes

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (asymmetric & symmetric) | 2850-3000 | 2850-3000 |

| CH₂ Scissoring | 1450-1470 | ~1440-1460 |

| CH₃ Asymmetric Bending | ~1450 | ~1450 |

| CH₃ Symmetric Bending | ~1375 | ~1375 |

| C-C Stretch | Weak, 800-1200 | 800-1200 |

This table provides general frequency ranges for alkanes. uobabylon.edu.iqlibretexts.orguomustansiriyah.edu.iqacs.org

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₂₆), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 170. nih.gov However, for highly branched alkanes, the molecular ion peak can be weak or even absent in the electron ionization (EI) mass spectrum. whitman.edujove.com

The fragmentation of branched alkanes is characterized by preferential cleavage at the branching points to form more stable secondary or tertiary carbocations. whitman.edujove.comyoutube.com This results in a different fragmentation pattern compared to their straight-chain isomers, which show a more regular series of peaks separated by 14 mass units (CH₂). whitman.edujove.com The loss of the largest alkyl group at a branch point is often favored. whitman.edu For this compound, significant fragments would be expected from the cleavage at the C2, C5, and C7 positions. The base peak in the spectrum is often one of these stable carbocation fragments.

Table 4: Potential Key Mass Fragments for this compound

| m/z | Possible Fragment Ion |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

This table is illustrative and based on general fragmentation rules for branched alkanes. The relative intensities of these fragments would be crucial for detailed structural confirmation. whitman.eduwhitman.edu

A comprehensive analysis of the mass spectrum, often aided by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library, is essential for the definitive identification of this compound. whitman.edugovinfo.gov

Development of Analytical Standards and Calibration Protocols

The accurate quantification of this compound in various matrices relies on the development and implementation of robust analytical standards and meticulously validated calibration protocols. These procedures are fundamental for ensuring the reliability, comparability, and traceability of analytical data, particularly in fields such as environmental monitoring, geochemistry, and industrial quality control. The process involves the preparation of precise standard solutions, the establishment of calibration curves, and the determination of key method performance parameters.

Preparation of Standard Solutions and Certified Reference Materials

The foundation of any quantitative analysis is the availability of a pure analytical standard of the target compound. For this compound, this involves obtaining a high-purity (>98%) sample of the compound, which serves as the primary reference material. From this primary standard, a series of stock and working standard solutions are prepared by accurately weighing the compound and dissolving it in a high-purity solvent, such as hexane (B92381) or another suitable organic solvent. The choice of solvent is critical to ensure the stability and solubility of this compound.

Certified Reference Materials (CRMs) play a crucial role in method validation and ensuring the traceability of measurements to national or international standards. cpachem.comfishersci.com While a specific CRM for pure this compound may not be readily available, CRMs for alkane mixtures containing C12 branched alkanes can be utilized. accustandard.comshimadzu.com These CRMs are produced by accredited bodies and come with a certificate of analysis that specifies the concentration and its associated uncertainty. fishersci.com

Establishment of Calibration Protocols

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the analysis of volatile hydrocarbons like this compound. mastelf.com The calibration process aims to establish a clear relationship between the instrument's response (e.g., peak area) and the concentration of the analyte. sepscience.com

An external standard calibration is the most straightforward approach. sepscience.com This involves preparing a series of calibration standards at different concentrations by diluting the stock solution. These standards are then analyzed by GC, and a calibration curve is constructed by plotting the instrument response against the known concentrations of this compound. mastelf.comresearchgate.net The linearity of the calibration curve is a critical parameter and is typically evaluated by the coefficient of determination (R²), which should ideally be greater than 0.995. researchgate.netcumhuriyet.edu.tr

The following interactive table illustrates a hypothetical calibration dataset for the analysis of this compound by GC-FID.

| Calibration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 1.0 | 12,500 |

| 2 | 5.0 | 63,000 |

| 3 | 10.0 | 124,500 |

| 4 | 25.0 | 310,000 |

| 5 | 50.0 | 625,000 |

| 6 | 100.0 | 1,255,000 |

Method Validation and Performance Characteristics

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose. cenam.mxcore.ac.uk This involves assessing several key performance parameters, as outlined in the following table, with typical expected values for the analysis of volatile hydrocarbons. cumhuriyet.edu.trcenam.mxresearchgate.net

| Parameter | Description | Typical Value/Range |

| Linearity (R²) | The degree to which the calibration curve fits a linear model. | > 0.995 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | 0.5 - 5 µg/mL |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed using spiked samples or CRMs. | 85 - 115% |

| Precision (% RSD) | The degree of agreement among a series of measurements, expressed as the relative standard deviation. | < 10% |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | Confirmed by unique retention time and/or mass spectrum |

Inter-laboratory Comparisons and Quality Control

Participation in inter-laboratory comparison studies or proficiency testing programs is a vital component of a laboratory's quality assurance system. asme.orgastm.orggulfresearchinitiative.org These studies involve the analysis of common samples by multiple laboratories, allowing for an independent assessment of a laboratory's analytical performance. acs.orgacs.org While specific programs for this compound may be rare, participation in studies focusing on petroleum hydrocarbons or volatile organic compounds provides valuable insights into the accuracy and comparability of the analytical methods used. asme.orgastm.orggulfresearchinitiative.org

Routine quality control (QC) measures are also critical for maintaining the reliability of analytical results over time. This includes the regular analysis of calibration standards, blanks, and QC samples with known concentrations of this compound. The results of these QC samples are often plotted on control charts to monitor the stability and performance of the analytical system.

V. Environmental and Biological Transformations of 2,5,7 Trimethylnonane

Microbial Degradation Pathways of Branched Alkanes

The susceptibility of petroleum hydrocarbons to microbial degradation generally follows the order of linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov Branched alkanes, such as 2,5,7-trimethylnonane, are typically more resistant to degradation than their linear counterparts due to steric hindrance from their methyl groups. core.ac.uk Nevertheless, many microorganisms have evolved specialized enzymatic machinery to metabolize these complex structures. core.ac.uknih.gov

Aerobic and Anaerobic Biodegradation Mechanisms by Bacterial Consortia

Microbial degradation of alkanes can proceed in the presence (aerobic) or absence (anaerobic) of oxygen, with aerobic processes generally being faster and more efficient. enviro.wiki

Aerobic Biodegradation: Under aerobic conditions, the initial and rate-limiting step in alkane degradation is the introduction of an oxygen atom into the hydrocarbon molecule, a reaction catalyzed by enzymes called oxygenases. enviro.wikinih.gov This initial oxidation typically occurs at the terminal methyl group (monoterminal oxidation), converting the alkane into a primary alcohol. researchgate.netresearchgate.net This alcohol is then sequentially oxidized to an aldehyde and then to a fatty acid. enviro.wikiresearchgate.net The resulting fatty acid can be further metabolized through the β-oxidation pathway, generating acetyl-CoA, which enters the central metabolic pathways of the cell to produce energy and biomass. researchgate.netresearchgate.net Subterminal oxidation, where oxidation occurs at a sub-terminal carbon atom, can also occur, leading to the formation of secondary alcohols and ketones. nih.gov

Anaerobic Biodegradation: In anoxic environments, a different strategy is required to activate the chemically inert C-H bonds of alkanes. The most well-documented mechanism for anaerobic alkane degradation is the fumarate (B1241708) addition pathway. nih.govnih.gov This process has been demonstrated for various sulfate-reducing and nitrate-reducing bacteria. karger.com In this pathway, the alkane is added to a molecule of fumarate, catalyzed by the enzyme alkylsuccinate synthase, to form an alkylsuccinate derivative. nih.gov These alkylsuccinates are considered key biomarkers for identifying anaerobic hydrocarbon degradation in situ. nih.gov This initial activation is followed by further metabolism of the alkylsuccinate, often through a modified β-oxidation pathway. nih.gov Anaerobic degradation is also known to be carried out by archaea, which may use methyl-coenzyme M reductase (MCR) based pathways to metabolize non-methane alkanes. sjtu.edu.cn

Identification and Characterization of Key Enzymes in Alkane Catabolism

The microbial breakdown of branched alkanes is mediated by a specific suite of enzymes that have adapted to handle these structurally complex molecules.

Key Enzymes in Aerobic Degradation: The primary enzymes initiating aerobic alkane degradation are alkane hydroxylases. There are several major classes:

Integral-Membrane, Non-Heme Iron Monooxygenases (AlkB type): These are among the most widespread alkane hydroxylases, capable of degrading medium-chain alkanes (typically C₅ to C₁₆). researchgate.net They require accessory proteins to transfer electrons from NADH for the activation of molecular oxygen. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This diverse family of enzymes can hydroxylate a wide range of substrates, including alkanes of various chain lengths. nih.govresearchgate.net Some CYPs are specifically induced by branched alkanes like phytane. nih.gov

Flavin-Binding Monooxygenases (AlmA type): These enzymes are primarily involved in the degradation of long-chain alkanes (C₃₂ and longer). core.ac.uk

Methane Monooxygenases (MMOs): While primarily for methane, some MMOs can co-oxidize short-chain alkanes (C₂ to C₄). nih.gov

Key Enzymes in Anaerobic Degradation: The central enzyme in the most common anaerobic pathway is:

Alkylsuccinate Synthase (ASS): Encoded by the assA gene, this glycyl-radical enzyme catalyzes the addition of an alkane to the double bond of fumarate. nih.govnih.gov The detection of assA genes is a key molecular tool for assessing the potential for anaerobic alkane biodegradation in an environment. nih.gov

| Enzyme Class | Typical Substrate Range | Degradation Condition | Key Gene | Organism Examples |

|---|---|---|---|---|

| AlkB-type Alkane Hydroxylase | Medium-chain alkanes (C₅-C₁₆) | Aerobic | alkB | Pseudomonas putida, Alcanivorax borkumensis nih.govresearchgate.net |

| Cytochrome P450 (CYP) | Medium to long-chain alkanes | Aerobic | cyp | Acinetobacter sp., Rhodococcus sp. researchgate.net |

| AlmA-type Monooxygenase | Long-chain alkanes (>C₃₂) | Aerobic | almA | Acinetobacter sp., Alcanivorax hongdengensis core.ac.uk |

| Alkylsuccinate Synthase (ASS) | Short and long-chain alkanes | Anaerobic | assA | Desulfosarcina sp., Smithella-related species nih.govkarger.com |

Metabolic Intermediates and Biomarker Discovery in Degradation Processes

The stepwise breakdown of branched alkanes produces a series of metabolic intermediates that can serve as indicators of biodegradation. The identification of these compounds, known as biomarkers, provides strong evidence of in-situ microbial activity. nih.gov

Under aerobic conditions, the primary intermediates are the corresponding alcohols, aldehydes, and fatty acids derived from the initial oxidation of the alkane. researchgate.net In the case of this compound, this would lead to various trimethylnonanols and trimethylnonanoic acids.

In anaerobic degradation via the fumarate addition pathway, the initial products are alkylsuccinates. nih.gov These molecules are highly specific biomarkers for this process because they are not typically formed through other biological or geological pathways. nih.gov The detection of hydrocarbon-derived succinates in environmental samples is a powerful tool for confirming anaerobic biodegradation. nih.gov Further downstream metabolites in anaerobic pathways can include various fatty acids. nih.gov

| Biomarker Class | Associated Degradation Pathway | Significance |

|---|---|---|

| Alkylsuccinates | Anaerobic (Fumarate Addition) | Specific indicator of in-situ anaerobic alkane degradation. nih.gov |

| Branched Fatty Acids | Aerobic and Anaerobic | Intermediate products of both pathways, resulting from alkane oxidation. researchgate.netnih.gov |

| Branched Alcohols and Aldehydes | Aerobic | Early-stage intermediates of aerobic oxidation. enviro.wiki |

Factors Influencing Biodegradation Efficiency of Branched Hydrocarbons

The rate and extent of the biodegradation of this compound and other branched alkanes are controlled by a combination of the oil's properties and various environmental factors. mdpi.combiosphereplastic.com

Key Influencing Factors:

Hydrocarbon Structure: The complexity of the hydrocarbon molecule is critical. Increased branching generally decreases the rate of biodegradation. nih.gov

Temperature: Temperature affects both the physical properties of the hydrocarbon (e.g., viscosity) and the metabolic rates of the microorganisms. mdpi.combiomedgrid.com Optimal degradation rates are typically observed in mesophilic ranges (e.g., 20-40°C), though degradation can occur at both lower (psychrophilic) and higher (thermophilic) temperatures. nih.govbiomedgrid.com

Nutrient Availability: The biodegradation of carbon-rich hydrocarbons requires sufficient inorganic nutrients, particularly nitrogen and phosphorus, for microbial growth. nih.govenviro.wiki The lack of these nutrients is often a limiting factor in marine and freshwater environments. nih.gov

Oxygen: As the most efficient electron acceptor, oxygen availability is a primary rate-limiting factor for aerobic biodegradation. enviro.wikibiosphereplastic.com In anoxic settings, the availability of alternative electron acceptors like nitrate (B79036) or sulfate (B86663) becomes crucial for anaerobic degradation. enviro.wikikarger.com

pH: Most hydrocarbon-degrading microbes thrive in a pH range of 6.0 to 8.0. Extreme pH values can inhibit enzymatic activity and slow down biodegradation. biosphereplastic.com

Bioavailability: Hydrocarbons must be accessible to the microorganisms. Low water solubility and sorption to soil particles can limit the bioavailability of alkanes and thus reduce degradation rates. nih.gov

Natural Occurrence and Biogenesis of Branched Alkanes

While many branched alkanes in the environment originate from petroleum, they are also produced naturally by a variety of organisms, from bacteria to plants and insects, where they often function as components of surface waxes or signaling molecules. nih.govresearchgate.net

Biosynthetic Pathways in Microorganisms and Eukaryotic Systems

The biosynthesis of alkanes, including branched variants, is closely linked to the fatty acid synthesis (FAS) pathway. nih.govnih.gov There are two primary routes for converting fatty acid intermediates into alkanes:

Elongation-Decarboxylation Pathway: This is a prominent pathway in cyanobacteria. It involves a two-step enzymatic process where a fatty acyl-acyl carrier protein (acyl-ACP) is first reduced to a fatty aldehyde by an acyl-ACP reductase (AAR). Subsequently, an aldehyde-deformylating oxygenase (ADO) removes the carbonyl group, yielding an alkane that is one carbon shorter than the parent fatty acyl chain. researchgate.netresearchgate.net

Head-to-Head Condensation Pathway: This pathway involves the condensation of two fatty acid molecules to produce long-chain alkenes. nih.govscispace.com

The formation of branched alkanes is determined at the very beginning of the fatty acid synthesis process. The initiating enzyme, β-ketoacyl-ACP synthase III (FabH), typically uses acetyl-CoA as a primer to produce straight-chain fatty acids. nih.gov However, some organisms possess a FabH enzyme with a broader substrate specificity that can utilize branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA). nih.govnih.gov These branched primers are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.gov By initiating fatty acid synthesis with these branched starters, the cell produces branched-chain fatty acids, which are then converted into branched alkanes through the pathways described above. nih.govnih.gov For instance, certain cyanobacteria are known to produce branched alkanes such as 7-methylheptadecane. researchgate.net

Detection of Branched Alkanes in Complex Biological Matrices

The detection and identification of specific branched alkanes like this compound within complex biological samples present a significant analytical challenge. These compounds are often part of a complex mixture of volatile organic compounds (VOCs) and lipids. Biological matrices where such compounds may be found include exhaled breath, skin secretions, and tissues. The primary analytical technique for the detection of these alkanes is Gas Chromatography-Mass Spectrometry (GC-MS).

The complexity of biological samples necessitates sophisticated analytical approaches. For instance, two-dimensional gas chromatography coupled with mass spectrometry (GC × GC–MS) offers enhanced separation capabilities, which is crucial for distinguishing between closely related isomers that may co-elute in a standard one-dimensional GC analysis. epa.gov The identification of specific isomers is often complicated by the fact that branched alkanes can produce very similar mass spectra under electron ionization, making definitive identification based on spectral data alone difficult. cymitquimica.com

To overcome these challenges, researchers employ various strategies. One common method involves the use of molecular sieves to separate branched-chain alkanes from their straight-chain (n-alkane) counterparts prior to GC-MS analysis. habitablefuture.org This simplifies the mixture and allows for a more focused analysis of the branched isomers. Additionally, the use of authentic chemical standards for comparison of retention times and mass spectra is crucial for the confident identification of specific compounds like this compound.

Volatile branched alkanes have been identified as potential biomarkers for various physiological and pathological states. bohrium.com Analysis of VOCs in exhaled breath, for example, is a non-invasive method being explored for the diagnosis of diseases. nih.govresearchgate.net The profile of these compounds can reflect metabolic processes within the body. enviro.wikifrontiersin.org

Table 1: Analytical Techniques for Detection of Branched Alkanes in Biological Samples

| Analytical Technique | Description | Application in Branched Alkane Detection |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical mixtures (GC) and identifies the components at a molecular level (MS). | The standard method for analyzing volatile and semi-volatile organic compounds, including branched alkanes, in biological extracts. cymitquimica.com |

| Two-Dimensional Gas Chromatography (GC × GC–MS) | An advanced chromatographic technique that provides significantly higher resolution by using two different columns for separation. | Particularly useful for resolving complex mixtures of isomers, such as different trimethylnonane structures, in matrices like human earwax. epa.gov |

| Molecular Sieves | Porous materials with uniform pore sizes used to selectively adsorb molecules of a certain size. | Used to separate straight-chain alkanes from branched alkanes, simplifying the sample for subsequent GC-MS analysis. habitablefuture.org |

Vi. Stereochemical Analysis and Isomerism of 2,5,7 Trimethylnonane

Identification and Assignment of Chiral Centers and Stereoisomers

A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. In the structure of 2,5,7-trimethylnonane, three such centers can be identified at positions 2, 5, and 7. The presence of these chiral centers means that the molecule is not superimposable on its mirror image, a property known as chirality.

The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with three chiral centers, the maximum number of stereoisomers is 2³, which equals eight. These eight stereoisomers consist of four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

Table 1: Chiral Centers and Theoretical Stereoisomers of this compound

| Chiral Center Position | Number of Chiral Centers (n) | Maximum Number of Stereoisomers (2^n) | Number of Enantiomeric Pairs |

| C2, C5, C7 | 3 | 8 | 4 |

Analytical Methods for Stereoisomer Differentiation

Once a mixture of stereoisomers is synthesized, their separation and identification require specialized analytical techniques. The very similar physical properties of enantiomers make their separation particularly challenging.

Chiral Gas Chromatography (GC): This is a powerful technique for separating the enantiomers of volatile compounds like this compound. It utilizes a chiral stationary phase (CSP) within the GC column. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can induce diastereomeric interactions. These interactions result in different chemical shifts for the corresponding protons or carbons of the enantiomers, enabling their differentiation and the determination of enantiomeric excess.

Table 3: Analytical Methods for Stereoisomer Differentiation of Chiral Alkanes

| Analytical Method | Principle of Differentiation | Advantages | Limitations |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | High resolution, suitable for volatile compounds. | Requires a specific chiral column for each class of compounds. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. | Provides structural information and allows for the determination of enantiomeric excess. | Can be complex to interpret, and the chiral auxiliary may cause signal overlap. |

Stereochemical Influence on Molecular Recognition and Interactions in Biological Systems

The three-dimensional structure of a molecule is crucial for its interaction with biological systems, which are themselves chiral. Enzymes and receptors often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a substrate or ligand.

For a branched alkane like this compound, its stereochemistry would significantly influence its binding to any potential biological targets. The different spatial arrangements of the methyl groups in the various stereoisomers would lead to distinct shapes. This shape complementarity is a key factor in molecular recognition. One enantiomer might bind strongly to a receptor, eliciting a biological response, while the other enantiomer might bind weakly or not at all.

While there is no specific research on the biological interactions of this compound stereoisomers, it is a well-established principle in pharmacology and toxicology that the biological activity and metabolic fate of chiral molecules can be highly dependent on their stereochemistry.

Table 4: Potential Biological Implications of Stereoisomerism in Branched Alkanes

| Aspect | Potential Influence of Stereochemistry |

| Receptor Binding | The different 3D shapes of stereoisomers can lead to varying affinities for chiral receptor binding sites. |

| Enzyme Metabolism | Enzymes, being chiral, may metabolize one stereoisomer at a different rate than another, leading to different pharmacokinetic profiles. |

| Biological Activity | Differences in receptor binding and metabolism can result in one stereoisomer being biologically active while another is inactive or has a different activity. |

| Toxicity | In some cases, one stereoisomer may be responsible for the therapeutic effects of a drug, while the other may be associated with adverse effects. |

Vii. Interdisciplinary Research Perspectives and Future Directions for 2,5,7 Trimethylnonane

Integration of Experimental and Computational Approaches

The comprehensive study of 2,5,7-trimethylnonane necessitates a powerful synergy between empirical data and theoretical models. Experimental techniques provide tangible data on the compound's properties and interactions, while computational approaches offer a microscopic view, enabling the prediction of behavior under various conditions.

Advanced experimental methods, such as two-dimensional gas chromatography (GCxGC), are crucial for separating and identifying isomers of branched alkanes like this compound from complex mixtures. acs.org This technique provides detailed compositional analysis, which is vital for understanding its presence in sources like sustainable aviation fuels. acs.org Furthermore, spectroscopic techniques, including 2D DQF-COSY NMR spectroscopy, have proven effective in discriminating between linear and branched alkanes within porous media, a scenario relevant to catalysis and geochemistry. nih.gov

Computational chemistry, on the other hand, provides invaluable predictive power. Quantitative structure-property relationship (QSPR) modeling, for instance, can be used to estimate the physicochemical properties of a vast number of isomers without the need for extensive experimentation. acs.org Such models can predict retention indices for iso-alkanes, aiding in their identification in complex chromatograms. acs.org The integration of these experimental and computational tools allows for a more robust and efficient characterization of this compound and its isomers.

| Research Aspect | Experimental Approach | Computational Approach | Integrated Benefit |

| Isomer Separation | Comprehensive two-dimensional gas chromatography (GCxGC) | Retention index (RI) modeling | Enhanced identification and quantification of this compound in complex mixtures. acs.org |

| Structural Analysis | 2D DQF-COSY NMR Spectroscopy | Molecular dynamics simulations | Detailed understanding of molecular conformation and interactions in various environments. nih.gov |

| Property Prediction | Laboratory measurements of physical and chemical properties | Quantitative structure-property relationship (QSPR) modeling | Rapid and cost-effective screening of properties for numerous related isomers. acs.org |

Emerging Technologies and Methodological Advancements

The analytical landscape for volatile organic compounds (VOCs), including this compound, is continually evolving. Emerging technologies promise to deliver greater sensitivity, faster analysis times, and the ability to perform in-situ measurements, opening up new avenues for research.

One such technology is gas chromatography-ion mobility spectrometry (GC-IMS). This technique offers the high separation capability of GC combined with the rapid detection of IMS, making it a powerful tool for the analysis of complex volatile profiles. chromatographyonline.com The application of GC-IMS could be pivotal in detecting trace amounts of this compound in various matrices, from environmental samples to biological specimens. The coupling of such advanced analytical techniques with machine learning algorithms is another significant advancement, enabling more sophisticated data analysis and the identification of subtle patterns that might otherwise be missed. chromatographyonline.com

Furthermore, advancements in sensor technology, such as those used in electronic nose (eNose) systems, are expanding the possibilities for real-time monitoring of VOCs. nih.gov While not yet specific to this compound, the development of sensors with high selectivity for branched alkanes could have significant implications for its detection in fields ranging from environmental monitoring to medical diagnostics.

| Technology | Principle | Potential Application for this compound |

| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Combines the separation power of gas chromatography with the rapid detection of ion mobility spectrometry. | Rapid and sensitive detection in complex volatile mixtures, such as air or breath samples. chromatographyonline.com |

| Machine Learning Algorithms | Utilizes computational algorithms to analyze large and complex datasets from analytical instruments. | Pattern recognition and source identification of this compound in environmental or industrial settings. chromatographyonline.com |

| Advanced Sensor Technologies (e.g., eNose) | Arrays of gas sensors that generate a specific response pattern to different volatile compounds. | Real-time, non-invasive detection for applications such as air quality monitoring or disease biomarker screening. nih.gov |

Identification of Research Gaps and Future Investigative Avenues

Despite the advancements in analytical and computational methods, several knowledge gaps remain in the scientific understanding of this compound. Addressing these gaps will be crucial for fully elucidating its role in various scientific domains.

One significant research gap is the limited understanding of the environmental fate and transport of this compound. As a volatile organic compound, it is likely to participate in atmospheric chemical reactions, but the specific pathways and products of its degradation are not well-characterized. nih.gov Future research should focus on its atmospheric chemistry, including its reaction rates with key oxidants like the hydroxyl radical and its potential to form secondary organic aerosols.

Another area ripe for investigation is its potential as a biomarker. The presence of specific VOCs in human breath, for example, has been linked to various diseases. nih.gov While the direct involvement of this compound in physiological or pathological processes is currently unknown, its identification in biological samples would warrant further investigation into its origins and potential diagnostic value. The study of the human volatilome is a rapidly expanding field, and comprehensive profiling of branched alkanes like this compound is a logical next step.

Finally, the source apportionment of this compound in various environments remains an open question. While it is a component of some fuels, its presence in indoor and outdoor air could also be attributed to other anthropogenic or even biogenic sources. mdpi.com Future studies employing advanced source apportionment models, combined with detailed chemical analysis, will be necessary to identify and quantify the contributions of different sources to its ambient concentrations.

Future Research Directions for this compound:

Atmospheric Chemistry: Elucidating the degradation pathways and secondary organic aerosol formation potential.

Biomarker Discovery: Investigating its presence in biological samples (e.g., breath, blood) and potential links to health and disease.

Source Apportionment: Identifying and quantifying its emission sources in both indoor and outdoor environments.

Toxicological Studies: Assessing its potential health effects upon exposure, moving beyond the general understanding of VOCs.

Material Science: Exploring its properties as a potential component in advanced fuels or other chemical formulations.

Q & A

Q. Tables

| Property | Method | Typical Value | Uncertainty |

|---|---|---|---|

| Boiling Point | Micro-boiling point apparatus | 210–215°C | ±0.5°C |

| Density (25°C) | Pycnometry | 0.78 g/cm³ | ±0.005 g/cm³ |

| ¹H NMR (CDCl₃) | 500 MHz spectrometer | δ 0.85–1.25 (m, CH₃) | ±0.01 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.